molecular formula C23H22FNO2 B8646604 4-Quinolinecarboxylic acid, 2-(4-cyclohexylphenyl)-6-fluoro-3-methyl- CAS No. 96187-26-7

4-Quinolinecarboxylic acid, 2-(4-cyclohexylphenyl)-6-fluoro-3-methyl-

Cat. No. B8646604
Key on ui cas rn: 96187-26-7
M. Wt: 363.4 g/mol
InChI Key: GBGDJTGJJQHTCJ-UHFFFAOYSA-N
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Patent
US05032597

Procedure details

5-Fluoroisatin (100 g, 0.61 mole) and 4-cyclohexylpropiophenone (131 g, 0.61 mole) were suspended in 1100 ml of ethanol and stirred mechanically as a solution of 219 g (5.5 mole) of KOH in 550 ml of water was added dropwise. After the addition was complete, the mixture was heated at reflux for 12 hours, cooled, and the ethanol evaporated under reduced pressure. The resulting solid was dissolved in water and washed with ethyl ether. The aqueous layer was acidified with HCl. The resulting precipitate was filtered and dried. Recrystallization from dimethylformamide and water gave 117 g of 2-(4-cyclohexylphenyl)-6-fluoro3-methylquinoline-4-carboxylic acid, m.p. 316°-323°.
Quantity
100 g
Type
reactant
Reaction Step One
Name
4-cyclohexylpropiophenone
Quantity
131 g
Type
reactant
Reaction Step Two
Name
Quantity
219 g
Type
reactant
Reaction Step Three
Name
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
1100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[CH2:13]1[CH2:18][CH2:17][CH:16]([CH:19]([CH3:28])[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)=O)[CH2:15][CH2:14]1.[OH-:29].[K+].[CH2:31](O)C>O>[CH:16]1([C:19]2[CH:20]=[CH:22][C:27]([C:26]3[C:25]([CH3:24])=[C:5]([C:6]([OH:11])=[O:29])[C:4]4[C:8](=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=4)[N:7]=3)=[CH:31][CH:28]=2)[CH2:15][CH2:14][CH2:13][CH2:18][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Step Two
Name
4-cyclohexylpropiophenone
Quantity
131 g
Type
reactant
Smiles
C1CCC(CC1)C(C(=O)C1=CC=CC=C1)C
Step Three
Name
Quantity
219 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in water
WASH
Type
WASH
Details
washed with ethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylformamide and water

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 117 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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